

Advanced Characterization of 3-(4-Chlorophenyl)pyrrolidin-3-ol

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)pyrrolidin-3-ol

CAS No.: 154956-79-3

Cat. No.: B1149529

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From Molecular Weight to Pharmacophore Validation

Executive Summary: Beyond the Number

While the molecular weight of **3-(4-Chlorophenyl)pyrrolidin-3-ol** is definitively 197.66 g/mol (free base), this value serves as more than a physical constant.^[1] In drug discovery, it acts as the primary analytical checkpoint to validate the successful installation of the chlorophenyl pharmacophore onto the pyrrolidine ring—a synthetic step fraught with specific "dehalogenation" risks.

This guide details the structural identity, synthesis logic, and analytical profiling of this compound, which serves as a critical scaffold in the development of CNS-active agents (analogous to norketamine or tramadol derivatives).

Chemical Identity & Stoichiometry[1]

The following data constitutes the baseline for all analytical validation. Researchers must adjust calculations based on whether the compound is free base or a salt form (typically Hydrochloride).

Property	Value	Notes
IUPAC Name	3-(4-Chlorophenyl)pyrrolidin-3-ol	
Molecular Formula	C ₁₀ H ₁₂ ClNO	
Molecular Weight	197.66 g/mol	Average mass (for stoichiometry)
Monoisotopic Mass	197.0607 Da	For High-Res MS (M+H ⁺ = 198.068)
HCl Salt MW	234.12 g/mol	C ₁₀ H ₁₂ ClNO[1][2][3][4] · HCl
Element Analysis	C: 60.77%, H: 6.12%, Cl: 17.94%, N: 7.09%, O: 8.09%	
Isotope Pattern	³⁵ Cl : ³⁷ Cl ≈ 3:1	Critical for MS confirmation

Synthesis & Causality: The "Dechlorination Trap"[1]

The Core Challenge

The synthesis of 3-aryl-3-hydroxypyrrolidines typically involves the Grignard addition of an aryl halide to a protected 3-pyrrolidinone.[1] However, the choice of protecting group is the deciding factor in yield and purity.

- The Trap: Using an N-Benzyl protecting group often requires catalytic hydrogenation (Pd/C, H₂) for removal.[5][6] This condition frequently causes hydrodechlorination, stripping the chlorine atom from the aryl ring and ruining the pharmacophore.
- The Solution: Use the N-Boc route (acid labile) or ACE-Cl debenzylation (chemical cleavage) to preserve the aryl chloride.[1]

Recommended Protocol: N-Boc Route (High Integrity)

This pathway avoids metal-catalyzed deprotection entirely, preserving the sensitive 4-chloro substituent.[1]

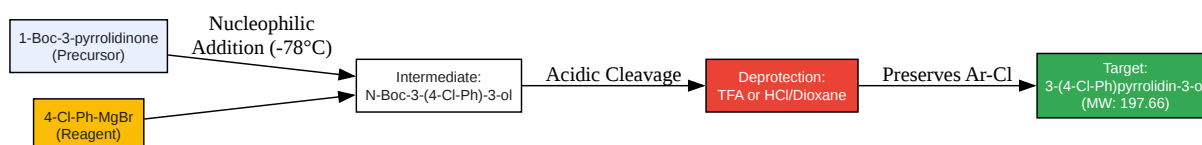
Step 1: Grignard Formation & Addition[1]

- Reagents: 1-Boc-3-pyrrolidinone (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF).
- Conditions: Anhydrous THF, -78°C to 0°C.
- Procedure:
 - Cool the ketone solution to -78°C under N₂.
 - Add Grignard reagent dropwise (exothermic control).[7]
 - Warm to 0°C over 2 hours.
 - Quench: Saturated NH₄Cl (aq). Why? To protonate the alkoxide intermediate gently without cleaving the Boc group prematurely.

Step 2: Deprotection

- Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
- Conditions: 0°C to RT, DCM solvent.
- Workup: Basify with NaHCO₃ to isolate the free base (MW 197.66) or evaporate to obtain the salt.

Visualization: Synthetic Logic Flow



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Caption: The N-Boc pathway ensures the 4-chlorophenyl group remains intact, avoiding the dechlorination risks associated with Pd/C hydrogenolysis.[1]

Analytical Validation (Self-Validating Systems)[1]

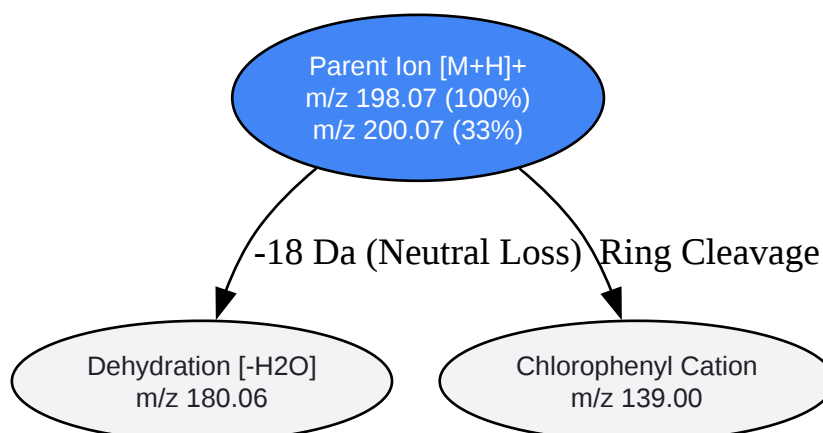
To confirm the identity of the compound, researchers must correlate the Molecular Weight with specific spectral signatures.

Mass Spectrometry (LC-MS)

The molecular weight is validated not just by the parent ion, but by the isotopic signature.

- Target Ion (ESI+): m/z 198.07 $[M+H]^+$.
- Isotope Signature: You must observe a secondary peak at m/z 200.07 with approximately 33% intensity of the base peak.
 - Absence of this peak indicates loss of Chlorine (dechlorination).
- Fragmentation (MS^2):
 - m/z 180.06: Loss of water $[M+H - H_2O]^+$ (Characteristic of tertiary alcohols).
 - m/z 139/141: Loss of the pyrrolidine ring or C-C cleavage (Chlorobenzyl cation).

Diagram: MS Fragmentation Pathway



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Caption: MS fragmentation logic. The presence of the m/z 200 isotope peak is the definitive confirmation of the Chlorine atom.

Physicochemical Implications (Drug Development)

The molecular weight of 197.66 places this fragment in the "Lead-Like" space, making it an ideal scaffold for further derivatization.[1]

Property	Value	Implication for Drug Design
cLogP	-1.5 - 1.9	Optimal for CNS penetration (Blood-Brain Barrier).[1]
TPSA	~40 Å ²	High oral bioavailability potential (<140 Å ²).
H-Bond Donors	2 (NH, OH)	Provides specific binding points for receptors.[1]
Lipinski Status	Pass	0 Violations (Rule of 5).

Application Note: This scaffold is structurally related to Norketamine and Tramadol metabolites. The 3-hydroxy-3-aryl motif is often exploited to lock the conformation of the pyrrolidine ring, improving selectivity for monoamine transporters (SERT/NET) or NMDA receptors.[1]

References

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- Hydrogenolysis Risks (Dechlorination): Title: Selective removal of a benzyl protecting group in the presence of an aryl chloride.[8] Source: ResearchGate (Abstract on Pd/C selectivity). URL:[Link]

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